(6R,7R)-3-Hydroxymethyl-7-((2-aminothiazol-4-yl)acetamido)ceph-3-em-4-carboxylic Acid
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Overview
Description
(6R,7R)-3-Hydroxymethyl-7-((2-aminothiazol-4-yl)acetamido)ceph-3-em-4-carboxylic Acid is a complex organic compound that belongs to the cephalosporin class of antibiotics. This compound is known for its broad-spectrum antibacterial activity and is used to treat a variety of bacterial infections. Its unique structure, which includes a beta-lactam ring, makes it effective against both Gram-positive and Gram-negative bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R,7R)-3-Hydroxymethyl-7-((2-aminothiazol-4-yl)acetamido)ceph-3-em-4-carboxylic Acid typically involves multiple steps, starting from basic organic compounds. The process often includes the formation of the beta-lactam ring, followed by the introduction of the thiazole and acetamido groups. Common reagents used in these reactions include thionyl chloride, acetic anhydride, and various amines. The reaction conditions usually require controlled temperatures and pH levels to ensure the stability of the intermediate compounds.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The process is optimized to maximize yield and purity while minimizing the formation of by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(6R,7R)-3-Hydroxymethyl-7-((2-aminothiazol-4-yl)acetamido)ceph-3-em-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered antibacterial properties.
Substitution: The acetamido group can be substituted with other functional groups to modify the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, each with unique antibacterial properties. These derivatives are often tested for their efficacy against different bacterial strains to identify potential new antibiotics.
Scientific Research Applications
(6R,7R)-3-Hydroxymethyl-7-((2-aminothiazol-4-yl)acetamido)ceph-3-em-4-carboxylic Acid has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying beta-lactam chemistry and the mechanisms of antibiotic resistance.
Biology: Employed in research on bacterial cell wall synthesis and the development of new antibacterial agents.
Medicine: Investigated for its potential to treat various bacterial infections, including those caused by antibiotic-resistant strains.
Industry: Utilized in the development of new formulations and delivery methods for antibiotics.
Mechanism of Action
The mechanism of action of (6R,7R)-3-Hydroxymethyl-7-((2-aminothiazol-4-yl)acetamido)ceph-3-em-4-carboxylic Acid involves the inhibition of bacterial cell wall synthesis. The compound binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains. This leads to the weakening of the cell wall and ultimately causes bacterial cell lysis. The molecular targets include various PBPs, and the pathways involved are crucial for maintaining cell wall integrity.
Comparison with Similar Compounds
Similar Compounds
Cefotaxime: Another cephalosporin antibiotic with a similar structure but different spectrum of activity.
Ceftriaxone: Known for its long half-life and effectiveness against a wide range of bacteria.
Cefuroxime: Effective against both Gram-positive and Gram-negative bacteria, similar to (6R,7R)-3-Hydroxymethyl-7-((2-aminothiazol-4-yl)acetamido)ceph-3-em-4-carboxylic Acid.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific antibacterial properties. Its ability to inhibit a broad range of PBPs makes it particularly effective against resistant bacterial strains.
Properties
Molecular Formula |
C13H14N4O5S2 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H14N4O5S2/c14-13-15-6(4-24-13)1-7(19)16-8-10(20)17-9(12(21)22)5(2-18)3-23-11(8)17/h4,8,11,18H,1-3H2,(H2,14,15)(H,16,19)(H,21,22)/t8-,11-/m1/s1 |
InChI Key |
NPIMKXAEXCDSTK-LDYMZIIASA-N |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CSC(=N3)N)C(=O)O)CO |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CSC(=N3)N)C(=O)O)CO |
Origin of Product |
United States |
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